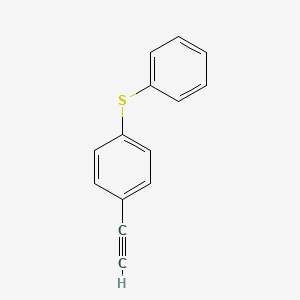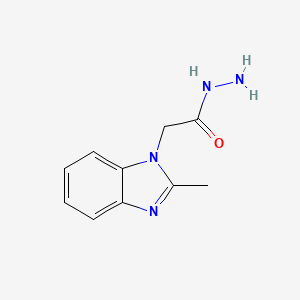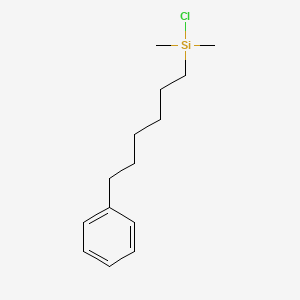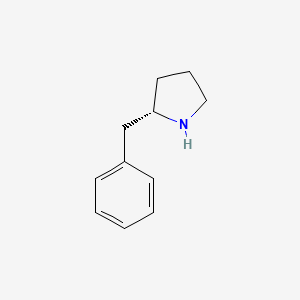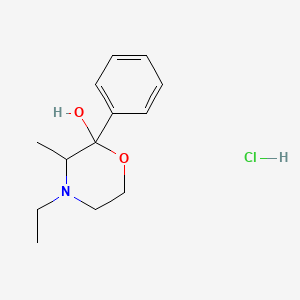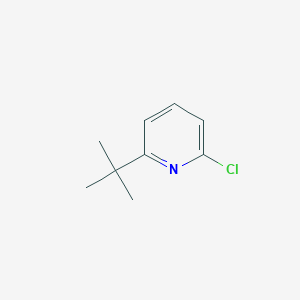![molecular formula C52H68O8 B3176122 O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene CAS No. 97600-49-2](/img/structure/B3176122.png)
O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene
Overview
Description
O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene is a derivative of calix4arene, a macrocyclic compound known for its ability to form host-guest complexes. This compound is particularly interesting due to its unique structural features, which include ethoxycarbonylmethyl groups and a tert-butyl group. These modifications enhance its solubility and functional versatility, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene typically involves the alkylation of p-tert-butylcalix4arene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene can undergo various chemical reactions, including:
- Substitution Reactions: The ethoxycarbonylmethyl groups can participate in nucleophilic substitution reactions.
- Complexation Reactions: The calix4arene core can form host-guest complexes with various metal ions and organic molecules .
- Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile.
- Complexation: Metal salts (e.g., copper(II) chloride) in aqueous or organic solvents.
- Substitution Products: Derivatives with modified ethoxycarbonylmethyl groups.
- Complexes: Metal-calix4arene complexes with potential applications in catalysis and sensing .
Scientific Research Applications
Chemistry::
- Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process .
- Molecular Recognition: Its ability to form host-guest complexes makes it useful in the design of sensors and separation processes .
Mechanism of Action
The mechanism by which O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene exerts its effects is primarily through its ability to form stable host-guest complexes. The calix4arene core provides a hydrophobic cavity that can encapsulate various guest molecules, while the ethoxycarbonylmethyl groups enhance solubility and facilitate interactions with other molecules. This complexation can influence the reactivity and stability of the guest molecules, making the compound useful in catalysis, sensing, and drug delivery .
Comparison with Similar Compounds
Similar Compounds::
- p-tert-Butylcalix4arene: The parent compound without the ethoxycarbonylmethyl modifications.
- O(1),O(3)-Bis(methoxycarbonylmethyl)-p-tert-butylcalix 4arene: A similar compound with methoxycarbonylmethyl groups instead of ethoxycarbonylmethyl groups .
Uniqueness: O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene is unique due to its enhanced solubility and functional versatility compared to its parent compound and other derivatives. The ethoxycarbonylmethyl groups provide additional sites for chemical modification and complexation, broadening its range of applications in various scientific fields .
Properties
IUPAC Name |
ethyl 2-[[5,11,17,23-tetratert-butyl-27-(2-ethoxy-2-oxoethoxy)-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H68O8/c1-15-57-43(53)29-59-47-35-17-31-21-39(49(3,4)5)23-33(45(31)55)19-37-27-42(52(12,13)14)28-38(48(37)60-30-44(54)58-16-2)20-34-24-40(50(6,7)8)22-32(46(34)56)18-36(47)26-41(25-35)51(9,10)11/h21-28,55-56H,15-20,29-30H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVLXPWJVXHCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)O)OCC(=O)OCC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H68O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


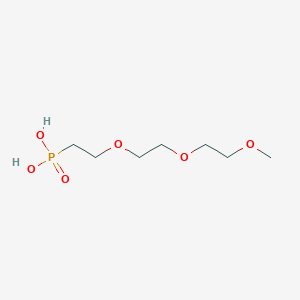
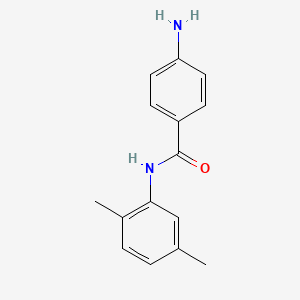
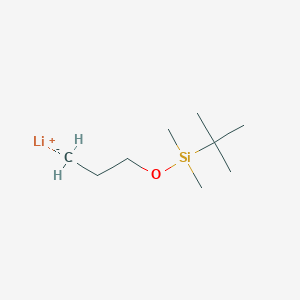
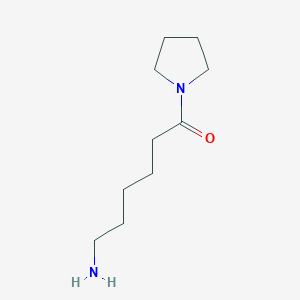
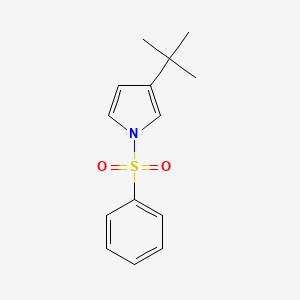
![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3176089.png)
